Irucalantide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

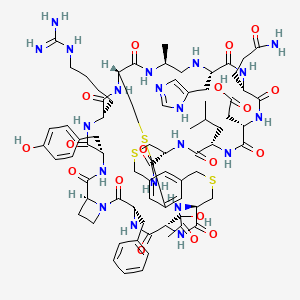

Structure

2D Structure

Properties

CAS No. |

1631160-47-8 |

|---|---|

Molecular Formula |

C76H106N20O18S3 |

Molecular Weight |

1684.0 g/mol |

IUPAC Name |

2-[(7R,10S,13S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45R)-7-acetamido-36-(3-amino-3-oxopropyl)-13-benzyl-24-(4-carbamimidamidobutyl)-45-carbamoyl-10-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-30-methyl-42-(2-methylpropyl)-8,11,14,19,22,25,28,34,37,40,43-undecaoxo-5,47,52-trithia-9,12,15,20,23,26,29,32,35,38,41,44-dodecazatetracyclo[25.23.3.13,49.015,18]tetrapentaconta-1,3(54),49-trien-39-yl]acetic acid |

InChI |

InChI=1S/C76H106N20O18S3/c1-40(2)22-53-68(107)94-58(64(78)103)36-115-33-45-23-46-25-47(24-45)35-117-38-60(72(111)85-41(3)30-83-52(28-48-31-81-39-84-48)67(106)88-51(17-18-62(77)100)66(105)90-55(29-63(101)102)70(109)89-53)95-65(104)50(12-8-9-20-82-76(79)80)87-69(108)54(26-44-13-15-49(99)16-14-44)91-74(113)61-19-21-96(61)75(114)56(27-43-10-6-5-7-11-43)92-71(110)57(32-97)93-73(112)59(37-116-34-46)86-42(4)98/h5-7,10-11,13-16,23-25,31,39-41,50-61,83,97,99H,8-9,12,17-22,26-30,32-38H2,1-4H3,(H2,77,100)(H2,78,103)(H,81,84)(H,85,111)(H,86,98)(H,87,108)(H,88,106)(H,89,109)(H,90,105)(H,91,113)(H,92,110)(H,93,112)(H,94,107)(H,95,104)(H,101,102)(H4,79,80,82)/t41-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |

InChI Key |

LTTOZAFALSJSEY-GEIPQBTESA-N |

Isomeric SMILES |

C[C@H]1CN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC2=CC3=CC(=C2)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7 |

Canonical SMILES |

CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC2=CC3=CC(=C2)CSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC4C(=O)NC(C(=O)NC(C(=O)NC(CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7 |

Origin of Product |

United States |

Foundational & Exploratory

Irucalantide: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irucalantide, also known as Lanadelumab and DX-2930, is a fully human monoclonal antibody that acts as a potent and highly specific inhibitor of plasma kallikrein.[1][2] Developed for the prophylactic treatment of Hereditary Angioedema (HAE), this compound's mechanism of action is centered on the direct modulation of the kallikrein-kinin system. By selectively binding to and inhibiting active plasma kallikrein, this compound effectively prevents the proteolytic cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator responsible for the localized swelling, inflammation, and pain characteristic of HAE attacks.[1][3] This document provides a comprehensive overview of the molecular interactions, signaling pathways, quantitative pharmacological data, and key experimental methodologies related to the mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Plasma Kallikrein

This compound operates as a competitive inhibitor of plasma kallikrein.[3] Its mode of action involves binding with high affinity to the active site of plasma kallikrein, thereby physically occluding the enzyme's proteolytic function.[1][2][3] This direct inhibition prevents plasma kallikrein from cleaving its natural substrate, HMWK. The cleavage of HMWK is the critical step in the generation of bradykinin, a key mediator of increased vascular permeability, vasodilation, and smooth muscle contraction that leads to the clinical manifestations of angioedema.[3]

A key characteristic of this compound is its high specificity for the active form of plasma kallikrein over its zymogen, prekallikrein, and other related serine proteases.[2][3] This specificity minimizes off-target effects and contributes to its favorable safety profile.

The Kallikrein-Kinin System and Hereditary Angioedema

Hereditary Angioedema is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is the primary endogenous regulator of plasma kallikrein activity. In its absence, the activation of the kallikrein-kinin system goes largely unchecked, leading to excessive production of bradykinin and subsequent angioedema attacks. This compound provides a targeted therapeutic intervention by directly inhibiting the dysregulated plasma kallikrein.

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of this compound have been characterized in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Plasma Kallikrein by this compound (DX-2930)

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 120 ± 5 pM (0.120 ± 0.005 nM) | A measure of the binding affinity of this compound to active plasma kallikrein. A lower Ki value indicates a higher binding affinity. |

Data sourced from in vitro enzyme inhibition assays.[3]

Table 2: Pharmacokinetic Parameters of this compound (DX-2930) in Healthy Subjects Following a Single Subcutaneous Administration

| Dose (mg/kg) | Mean Maximum Plasma Concentration (Cmax) (µg/mL) | Mean Elimination Half-Life (t1/2) (days) |

| 0.1 | 0.6 | 20.6 |

| 0.3 | 1.4 | 16.8 |

| 1.0 | 5.6 | 17.6 |

| 3.0 | 14.5 | 21.2 |

Data from a Phase 1, single-center, double-blinded study in healthy subjects.[4] An additional pharmacokinetic analysis indicated a terminal half-life of approximately 14.8 days.[5]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro and ex vivo assays. The methodologies for these key experiments are detailed below.

Steady-State Enzyme Inhibition Assay for Ki Determination

This assay quantifies the inhibitory potency of this compound against purified human plasma kallikrein.

-

Materials:

-

Purified human plasma kallikrein (pKal)

-

This compound (DX-2930)

-

Fluorogenic substrate: H-Pro-Phe-Arg-AMC

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.[3]

-

-

Protocol:

-

Plasma kallikrein (nominal concentration of 1 nM) is incubated with varying concentrations of this compound (up to 10 nM in a 1.5-fold serial dilution) for 1 hour at 30°C in a 96-well plate.[3]

-

The enzymatic reaction is initiated by the addition of the H-Pro-Phe-Arg-AMC substrate.[3]

-

The rate of substrate cleavage is monitored by measuring the fluorescence of the released AMC (7-amino-4-methylcoumarin) group.

-

The apparent inhibition constant (Kiapp) is determined at different substrate concentrations.

-

The true inhibition constant (Ki) is calculated from the Kiapp values, confirming a competitive inhibition mechanism by the linear increase of Kiapp with increasing substrate concentration.[3]

-

ELISA for Measurement of pKal-mediated Bradykinin Formation

This enzyme-linked immunosorbent assay measures the ability of this compound to block the generation of bradykinin from its precursor, HMWK.

-

Materials:

-

Human plasma kallikrein (pKal)

-

This compound (DX-2930)

-

High-molecular-weight kininogen (HMWK)

-

10 kDa molecular mass cutoff filter plate

-

Commercial anti-bradykinin ELISA kit

-

-

Protocol:

-

Human plasma kallikrein (0.15 nM) is incubated with varying concentrations of this compound for 1 hour at 30°C.[3]

-

HMWK is added to a final concentration of 20 nM, and the reaction proceeds for 10 minutes at 30°C.[3]

-

The reaction mixture is applied to a 10 kDa molecular mass cutoff filter plate and centrifuged to separate the newly formed bradykinin from unreacted HMWK.[3]

-

The filtrate containing bradykinin is then analyzed using a commercial anti-bradykinin ELISA according to the manufacturer's instructions.[3]

-

Ex Vivo Kallikrein-Kinin System (KKS) Activation Assay

This assay assesses the inhibitory activity of this compound in a more physiologically relevant environment using human plasma.

-

Materials:

-

Serially diluted this compound

-

Pooled human sodium citrate plasma

-

Human Factor XIIa (FXIIa) solution

-

-

Protocol:

-

A small volume (2.5 µL) of serially diluted this compound is dispensed into 96-well plates.[6]

-

Human sodium citrate plasma (45 µL) is added to each well and incubated for 5 minutes at room temperature.[6]

-

The kallikrein-kinin system is activated by adding 2.5 µL of 100 nM human FXIIa solution.[6]

-

The plate is incubated in a 37°C water bath for 30 minutes.[6]

-

The level of KKS activation is then determined by measuring a biomarker such as cleaved HMWK (cHK) using a specific ELISA.

-

Visualizations of Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action in the Kallikrein-Kinin System

Diagram 2: Experimental Workflow for Ki Determination

Diagram 3: Logical Relationship in HAE Pathophysiology and Treatment

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study investigating DX-2930 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Pharmacodynamics, and Exposure‐Response of Lanadelumab for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

Irucalantide: A Technical Guide to a Potent Kallikrein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irucalantide is an investigational synthetic peptide designed as a potent and specific inhibitor of plasma kallikrein, a key enzyme in the pathophysiology of hereditary angioedema (HAE). By blocking the activity of kallikrein, this compound aims to prevent the excessive production of bradykinin, a potent vasodilator that mediates the localized swelling, inflammation, and pain characteristic of HAE attacks. This document provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for assessing its inhibitory activity, and a summary of representative clinical data for a kallikrein inhibitor in the treatment of HAE.

Introduction to Hereditary Angioedema and the Role of Kallikrein

Hereditary angioedema is a rare, autosomal dominant disorder characterized by recurrent, unpredictable episodes of severe swelling affecting various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] These episodes, known as angioedema attacks, can be debilitating and, in the case of laryngeal edema, life-threatening.[1]

The underlying cause of HAE is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial regulator of several proteolytic cascades, including the contact system.[2] A key component of the contact system is plasma kallikrein. In individuals with HAE, the lack of functional C1-INH leads to uncontrolled activation of plasma kallikrein.[2] Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[3] Bradykinin, a potent vasodilator, binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and the subsequent leakage of fluid into the surrounding tissues, resulting in the clinical manifestations of an HAE attack.[2]

Mechanism of Action of this compound

This compound is a synthetic peptide that acts as a specific and potent inhibitor of plasma kallikrein.[4] Its mechanism of action is centered on directly binding to the active site of plasma kallikrein, thereby preventing its enzymatic activity.[5] By inhibiting plasma kallikrein, this compound effectively blocks the cleavage of HMWK and the subsequent overproduction of bradykinin.[3] This targeted inhibition of the kallikrein-kinin pathway is designed to prevent or mitigate the symptoms of HAE attacks.

Signaling Pathway of Bradykinin Production and this compound Inhibition

Caption: Kallikrein-Bradykinin pathway in HAE and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound is not yet widely published, the following tables present representative data for a subcutaneously administered plasma kallikrein inhibitor, ecallantide, used in the treatment of HAE. This data provides a benchmark for the expected pharmacological profile of a compound in this class.

Table 1: Representative Inhibitory Activity of a Kallikrein Inhibitor

| Parameter | Value | Reference |

| Target | Plasma Kallikrein | [4] |

| IC50 | Data not available for this compound | |

| Ki | Data not available for this compound |

Table 2: Representative Pharmacokinetic Parameters of a Subcutaneous Kallikrein Inhibitor (Ecallantide)

| Parameter | Value | Reference |

| Bioavailability | ~90% | [6] |

| Time to Peak Concentration (Tmax) | 2 - 3 hours | [6] |

| Elimination Half-life (t1/2) | ~2 hours | [6] |

| Apparent Volume of Distribution (Vd/F) | 27.5 L | [6] |

| Apparent Clearance (CL/F) | 9.1 L/h | [6] |

Table 3: Representative Efficacy Data from Phase III Clinical Trials of a Kallikrein Inhibitor (Ecallantide) in Acute HAE Attacks

| Endpoint | Ecallantide (30 mg SC) | Placebo | p-value | Reference |

| Change in Mean Symptom Complex Severity (MSCS) at 4 hours | -1.04 to -1.36 | Variable | <0.05 | |

| Treatment Outcome Score (TOS) at 4 hours | 56.2 to 79.8 | Variable | <0.05 | |

| Median Time to Onset of Sustained Improvement (minutes) | 59 to 113 | Variable | <0.05 |

Table 4: Representative Safety Profile from Clinical Trials of a Kallikrein Inhibitor (Ecallantide)

| Adverse Event | Frequency | Reference |

| Injection site reactions (pain, erythema, pruritus) | Common | [1] |

| Headache | Common | [1] |

| Nausea | Common | [1] |

| Fatigue | Common | [1] |

| Hypersensitivity reactions (including anaphylaxis) | 5.4% (potential) |

Experimental Protocols

The following protocols describe standard assays used to characterize the inhibitory activity of compounds like this compound against plasma kallikrein.

Fluorogenic Plasma Kallikrein Inhibition Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)

-

This compound (or test inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.

-

In a 96-well black microplate, add a fixed concentration of purified human plasma kallikrein to each well.

-

Add the serially diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (Assay Buffer with solvent) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a pre-warmed fluorometric microplate reader.

-

Measure the increase in fluorescence over time in kinetic mode.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kallikrein Inhibition Assay

Caption: A typical workflow for determining the IC50 of a kallikrein inhibitor.

Conclusion

This compound represents a targeted therapeutic approach for the management of hereditary angioedema by specifically inhibiting plasma kallikrein. The data from related compounds in the same class demonstrate that this mechanism of action can lead to a significant reduction in the frequency and severity of HAE attacks, with a generally manageable safety profile. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel kallikrein inhibitors.

References

- 1. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Population pharmacokinetics of exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of exenatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Irucalantide (Ecallantide) for Hereditary Angioedema Research

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable episodes of severe swelling in various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1][2] These attacks can be debilitating and, in the case of laryngeal edema, life-threatening.[2] The majority of HAE cases are caused by a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH) protein.[3][4] This deficiency leads to dysregulation of the plasma contact system, resulting in the overproduction of the vasoactive peptide bradykinin, the key mediator of angioedema in HAE.[3][4]

Irucalantide (also known as Ecallantide or DX-88) is a potent and specific inhibitor of plasma kallikrein, a critical enzyme in the bradykinin-forming cascade.[5][6] Developed through phage display technology and synthesized by the yeast Pichia pastoris, this compound is a 60-amino acid recombinant protein that offers a targeted therapeutic approach for acute HAE attacks.[5] By directly inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby mitigating the increases in vascular permeability that cause angioedema.[5][7] This document provides a detailed technical overview of this compound, summarizing its mechanism of action, clinical trial data, and key experimental protocols for professionals in the field of drug development and HAE research.

Mechanism of Action

The pathophysiology of HAE is rooted in the uncontrolled activation of the contact system.[5] In individuals with deficient or dysfunctional C1-INH, Factor XIIa initiates a proteolytic cascade, converting prekallikrein into active plasma kallikrein.[4][5] Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[6] Bradykinin subsequently binds to its B2 receptors on endothelial cells, triggering signaling pathways that increase vascular permeability and lead to the extravasation of fluid into tissues, manifesting as angioedema.[1][4][5]

This compound exerts its therapeutic effect by acting as a direct, specific, and reversible inhibitor of plasma kallikrein.[6] It binds to the active site of kallikrein, preventing it from cleaving HMWK.[5] This targeted inhibition effectively halts the excessive production of bradykinin, addressing the primary driver of HAE symptoms.[6][7]

Caption: this compound's mechanism of action in the HAE bradykinin pathway.

Clinical Efficacy Data

The efficacy of this compound for the treatment of acute HAE attacks has been established in several key clinical trials, collectively known as the EDEMA (Evaluation of DX-88’s Effect in Mitigating Angioedema) studies.[7] These trials consistently demonstrated that this compound provides significant and rapid symptom relief compared to placebo.[3]

| Efficacy Endpoint | Study | Result | Citation |

| Change in Mean Symptom Complex Severity (MSCS) Score at 4 hours | DX-88/19 (Open-label) | Mean change ranged from -1.04 to -1.36 across 13 treatment episodes. | [2] |

| Treatment Outcome Score (TOS) at 4 hours | DX-88/19 (Open-label) | Mean scores ranged from 56.2 to 79.8 across 13 treatment episodes. | [2] |

| Median Time to Onset of Sustained Improvement | DX-88/19 (Open-label) | Ranged from 59 to 113 minutes. | [2] |

| Patient-Reported Significant Improvement at 4 hours | EDEMA Phase III | 72.5% (29/40) for this compound vs. 25.0% (2/8) for Placebo (p=0.0169). | [6] |

Safety and Tolerability Profile

This compound has a generally favorable safety profile.[7] The most commonly reported adverse events in clinical trials were mild to moderate and included injection site reactions, headache, and gastrointestinal effects.[7] The most significant safety concern is the risk of hypersensitivity reactions, including anaphylaxis, which necessitates administration by a healthcare professional.[2][3][6] A Risk Evaluation and Mitigation Strategy (REMS) program was approved by the FDA to ensure its safe use.[7]

| Adverse Event Profile | Study | Incidence/Observation | Citation |

| Potential Hypersensitivity Reactions | DX-88/19 (Open-label) | 8 of 147 patients (5.4%) reported potential reactions. | [2] |

| Anaphylaxis | DX-88/19 (Open-label) | 6 of 147 patients (4.1%) met the criteria for anaphylaxis. | [2] |

| Common Adverse Events | Phase III Trials | Injection site reactions, headache, gastrointestinal effects (nausea, diarrhea). | [7] |

| Anti-drug Antibodies | General | Possible development of anti-ecallantide antibodies has been noted. | [7] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a drug's dose-response relationship.[8][9] Initial Phase I studies of this compound involved dose-ranging intravenous infusions.[6] However, detailed PK parameters such as half-life, Cmax, and AUC from pivotal trials are not extensively detailed in the provided literature. The primary pharmacodynamic effect is the rapid and specific inhibition of plasma kallikrein, which reduces the generation of bradykinin and alleviates angioedema symptoms.[6] No direct exposure-response relationships have been formally established between this compound levels and components of the kallikrein-kinin system.[6]

| Pharmacokinetic Parameter | Value | Citation |

| Route of Administration | Subcutaneous Injection | [2][7] |

| Standard Dose (Acute Attack) | 30 mg (administered as three 10 mg injections) | [2][7] |

| Half-life, Cmax, AUC | Data not available in the reviewed sources. |

Key Experimental Protocols

The clinical development of this compound was supported by robustly designed trials to assess its efficacy and safety for acute HAE attacks.

EDEMA Phase III Trials (e.g., EDEMA3, EDEMA4)

-

Objective: To evaluate the efficacy and safety of a single 30 mg subcutaneous dose of this compound compared to placebo for the treatment of acute HAE attacks.[6][7]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.[3][6]

-

Patient Population: Patients aged 10 years and older with a confirmed diagnosis of HAE Type I or II, presenting for treatment within 8 hours of recognizing a moderate to severe attack.[6][10]

-

Intervention: A total dose of 30 mg of this compound administered as three separate 10 mg (1 mL) subcutaneous injections or a matching placebo.[7]

-

Primary Efficacy Endpoints:

-

Treatment Outcome Score (TOS): A patient-reported outcome measure assessing the change in overall symptom severity at 4 hours post-dose.[6]

-

Mean Symptom Complex Severity (MSCS) Score: A measure where patients rate the severity of symptoms at up to three anatomical locations. The primary endpoint was the change from baseline at 4 hours.[6]

-

-

Safety Assessment: Monitoring of adverse events, with a particular focus on hypersensitivity reactions, vital signs, and laboratory parameters.[2]

DX-88/19 Open-Label Continuation Study

-

Objective: To evaluate the long-term safety and efficacy of this compound for the treatment of multiple, recurrent HAE attacks.[2]

-

Study Design: An open-label, multicenter continuation study.[2]

-

Patient Population: 147 patients who had previously participated in this compound trials.[2]

-

Intervention: 30 mg of subcutaneous this compound administered for each acute HAE attack, with no limit on the number of treated episodes.[2]

-

Endpoints: The primary endpoint was the change in MSCS score at 4 hours. Secondary endpoints included TOS at 4 and 24 hours and time to response. Safety was assessed by monitoring adverse events over multiple treatment episodes.[2]

Caption: Workflow of a typical randomized controlled trial for acute HAE treatment.

Conclusion

This compound is a targeted, effective therapy for the on-demand treatment of acute attacks of Hereditary Angioedema.[2][3] Its mechanism as a plasma kallikrein inhibitor directly addresses the overproduction of bradykinin, the central mediator of swelling in HAE.[5][7] Clinical trials have robustly demonstrated its ability to provide rapid and significant symptom relief across all HAE attack locations.[3][7] While the risk of hypersensitivity requires administration in a healthcare setting, its overall safety and efficacy profile establishes this compound as a critical tool in the management of this rare and potentially life-threatening disease.[2][3] Further research could focus on long-term immunogenicity and the development of formulations or delivery methods to enhance patient convenience and mitigate hypersensitivity risks.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of acute attacks of hereditary angioedema: role of ecallantide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecallantide is a novel treatment for attacks of hereditary angioedema due to C1 inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecallantide for treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The integration of pharmacokinetics and pharmacodynamics: understanding dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated pharmacokinetics and pharmacodynamics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety Study of DX-88 to Treat Acute Attacks of Hereditary Angioedema (HAE) | Clinical Research Trial Listing [centerwatch.com]

Investigating the Therapeutic Potential of Irucalantide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irucalantide is an investigational bicyclic peptide that acts as a potent and selective inhibitor of plasma kallikrein. By targeting this key enzyme in the kallikrein-kinin system, this compound offers a promising therapeutic strategy for diseases mediated by excessive bradykinin production, such as diabetic macular edema (DME). This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and potential clinical applications of this compound and closely related bicyclic peptide inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Kallikrein-Kinin System and Disease

The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, vasodilation, and pain perception. A central component of this system is plasma kallikrein (PKal), a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][2][3] Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in the pathophysiology of several diseases, including hereditary angioedema (HAE) and diabetic retinopathy.[4][5] In diabetic macular edema, a leading cause of vision loss in diabetic patients, PKal is upregulated, contributing to increased vascular permeability and retinal thickening.[3][6]

This compound emerges from a novel class of bicyclic peptide inhibitors of plasma kallikrein, designed for high potency, selectivity, and stability.[1][7] These synthetic peptides offer a targeted approach to modulating the KKS, with the potential for significant therapeutic impact.

Mechanism of Action of this compound

This compound is a synthetic, bicyclic peptide that functions as a competitive inhibitor of plasma kallikrein.[1][7] Its mechanism of action is centered on the direct and high-affinity binding to the active site of PKal, thereby preventing the enzymatic cleavage of HMWK. This inhibition blocks the production of bradykinin, a key mediator of vasodilation, vascular permeability, and inflammation.[1][3] The rigid, bicyclic structure of this compound confers high target affinity and specificity, as well as enhanced metabolic stability compared to linear peptides.[3]

Signaling Pathway

The therapeutic effect of this compound is achieved by intervening in the kallikrein-kinin system signaling pathway. The diagram below illustrates the mechanism of action.

Preclinical Data

The preclinical development of this compound and related bicyclic peptides involved a series of in vitro and in vivo studies to assess their potency, selectivity, stability, and efficacy. The data presented here is derived from the foundational study by Teufel et al. (2018), which describes the discovery of this class of inhibitors.[1]

In Vitro Potency and Selectivity

The inhibitory activity of the bicyclic peptides was evaluated against human and rat plasma kallikrein.

Table 1: In Vitro Inhibitory Activity of Bicyclic Peptides against Plasma Kallikrein

| Compound | Human PKal Ki (nM) | Rat PKal Ki (nM) |

|---|---|---|

| BCP10 | 2.3 ± 2.7 | 0.40 ± 0.24 |

Data from Teufel et al., 2018.[8]

The selectivity of these inhibitors was assessed against a panel of related serine proteases. The bicyclic peptides demonstrated high selectivity for plasma kallikrein.

In Vivo Efficacy

The in vivo efficacy of the bicyclic peptide inhibitors was demonstrated in a rat paw edema model and a rodent model of diabetes-induced retinal permeability.[1][2]

Table 2: In Vivo Efficacy in a Rat Paw Edema Model

| Treatment | Edema Reduction (%) |

|---|---|

| Bicyclic Peptide | Significant reduction |

Qualitative summary based on Teufel et al., 2018.[1]

In a streptozotocin-induced diabetic rat model, the bicyclic peptides effectively reduced retinal vascular leakage.

Clinical Investigations

A phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of THR-149, a bicyclic peptide plasma kallikrein inhibitor structurally related to this compound, for the treatment of diabetic macular edema.[3]

Table 3: Summary of Phase 1 Clinical Trial of THR-149

| Parameter | Result |

|---|---|

| Indication | Diabetic Macular Edema (DME) |

| Dosage | Three escalating intravitreal doses |

| Primary Endpoint | Safety and tolerability |

| Secondary Endpoints | Pharmacokinetics, preliminary efficacy (BCVA) |

| Key Findings | Well-tolerated with no dose-limiting toxicities. Preliminary efficacy signals observed. |

Data from the Phase 1 study of THR-149.[3]

Experimental Protocols

Phage Display and Chemical Optimization

The discovery of the bicyclic peptide inhibitors of plasma kallikrein was achieved through a combination of phage display technology and chemical optimization.[1]

Methodology:

-

Library Construction: A phage display library of bicyclic peptides was constructed, with each peptide containing three cysteine residues for cyclization.[8]

-

Screening: The library was panned against purified plasma kallikrein to isolate binding peptides.

-

Hit Identification: Positive clones were sequenced and synthesized for initial characterization of inhibitory activity.

-

Chemical Optimization: Lead candidates were chemically modified, including the introduction of non-natural amino acids, to improve stability and potency.[1]

In Vitro Plasma Kallikrein Inhibition Assay

Protocol:

-

Recombinant human plasma kallikrein was incubated with a fluorogenic substrate.

-

The bicyclic peptide inhibitor (e.g., this compound) was added at varying concentrations.

-

The rate of substrate cleavage was monitored by measuring the fluorescence signal over time.

-

IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation. Ki values were calculated using the Cheng-Prusoff equation.

Rat Paw Edema Model

Protocol:

-

Male Sprague-Dawley rats were used.

-

The bicyclic peptide inhibitor or vehicle was administered intravenously.

-

Edema was induced by intraplantar injection of a pro-inflammatory agent.

-

Paw volume was measured at various time points using a plethysmometer.

-

The percentage inhibition of edema was calculated by comparing the paw volume in the treated group to the vehicle control group.[1]

Future Directions and Therapeutic Potential

The potent and selective inhibition of plasma kallikrein by this compound and related bicyclic peptides holds significant therapeutic potential for a range of inflammatory and vascular diseases. The promising preclinical data and early clinical findings in diabetic macular edema suggest that this class of drugs could offer a valuable new treatment modality, particularly for patients who are refractory to or suboptimal responders to current therapies.

Further clinical development will be crucial to establish the long-term safety and efficacy of this compound. Additionally, the unique properties of these bicyclic peptides may warrant investigation in other bradykinin-mediated diseases, such as hereditary angioedema and ACE inhibitor-induced angioedema.[5][9]

Conclusion

This compound represents a promising, next-generation therapeutic agent targeting the kallikrein-kinin system. Its novel bicyclic peptide structure confers high potency, selectivity, and stability, making it an attractive candidate for the treatment of diabetic macular edema and potentially other inflammatory conditions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in advancing the therapeutic potential of plasma kallikrein inhibitors.

References

- 1. bicycletherapeutics.com [bicycletherapeutics.com]

- 2. Stable and Long-Lasting, Novel Bicyclic Peptide Plasma Kallikrein Inhibitors for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tvst.arvojournals.org [tvst.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of Severe ACE Inhibitor Angioedema: Current and Future Therapies | Consultant360 [consultant360.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current development of bicyclic peptides [ccspublishing.org.cn]

- 9. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Irucalantide and Kallikrein Inhibitors in Inflammatory Conditions

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Overview of Irucalantide and the Therapeutic Potential of Kallikrein Inhibitors in Inflammatory States

Executive Summary

This technical guide addresses the role of this compound and the broader class of kallikrein inhibitors in the modulation of inflammatory conditions. Initial research indicates a significant lack of publicly available data specifically for this compound, preventing a detailed analysis of its quantitative effects and experimental protocols. Consequently, this document provides a comprehensive overview of the mechanism of action of kallikrein inhibitors as a class, their established role in the inflammatory cascade, and representative data from studies on other well-documented kallikrein inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of the therapeutic potential of targeting the kallikrein-kinin system in inflammatory diseases.

Introduction to this compound and the Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that, upon activation, releases vasoactive peptides known as kinins, primarily bradykinin and kallidin. These kinins are potent inflammatory mediators, contributing to vasodilation, increased vascular permeability, and the sensation of pain. Plasma kallikrein and tissue kallikrein are the key enzymes responsible for the generation of these kinins. In pathological inflammatory states, the kallikrein-kinin system can become dysregulated, leading to excessive inflammation and associated tissue damage.

Mechanism of Action: Kallikrein Inhibition in Inflammation

Kallikrein inhibitors, as a class of therapeutic agents, exert their anti-inflammatory effects by directly targeting and inhibiting the activity of plasma or tissue kallikrein. By blocking this enzyme, these inhibitors prevent the cleavage of kininogens into bradykinin and kallidin, thereby attenuating the downstream inflammatory cascade.

The inhibition of kinin formation leads to a reduction in key inflammatory processes, including:

-

Vasodilation and Vascular Permeability: By preventing the action of bradykinin on endothelial cells, kallikrein inhibitors can reduce the widening of blood vessels and the leakage of fluid and inflammatory cells into surrounding tissues, thereby mitigating swelling and edema.

-

Nociception: Bradykinin is a potent pain-producing substance. By blocking its production, kallikrein inhibitors can have an analgesic effect.

-

Leukocyte Recruitment: Kinins can promote the migration of immune cells to the site of inflammation. Inhibition of this process can limit the cellular component of the inflammatory response.

Below is a diagram illustrating the central role of kallikrein in the inflammatory pathway and the point of intervention for kallikrein inhibitors.

Caption: The Kallikrein-Kinin signaling pathway and the inhibitory action of this compound.

Quantitative Data on Kallikrein Inhibitors in Inflammatory Models

Due to the absence of specific quantitative data for this compound, this section presents a summary of data from a representative preclinical study on a tissue kallikrein inhibitor in a murine model of inflammation. This data is intended to illustrate the potential efficacy of this class of compounds.

| Experimental Model | Compound | Dose | Endpoint | Result | Reference |

| Carrageenan-induced Paw Edema (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Paw edema volume | 36% reduction at 2 hours | [1] |

| Carrageenan-induced Paw Edema (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 410 µmol/kg (s.c.) | Paw edema volume | 47% reduction at 2 hours | [1] |

| Acetic Acid-induced Writhing (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Number of writhes | 37-85% reduction | [1] |

| Formalin Test (late phase) (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Paw licking time | 79% reduction | [1] |

| Capsaicin-induced Neurogenic Inflammation (Mouse Ear) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Ear swelling | 54% reduction | [1] |

Experimental Protocols for Evaluating Kallikrein Inhibitors

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory and analgesic properties of kallikrein inhibitors in preclinical models.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (e.g., a kallikrein inhibitor) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a predetermined time (e.g., 30 minutes), 0.05 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

The test compound or vehicle is administered i.p.

-

After 30 minutes, 0.1 mL/10 g of a 0.6% acetic acid solution is injected i.p.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Below is a workflow diagram for a typical preclinical evaluation of an anti-inflammatory compound.

Caption: A generalized workflow for the preclinical assessment of novel anti-inflammatory drugs.

Conclusion and Future Directions

While specific data on this compound is not currently available in the public scientific literature, its classification as a kallikrein inhibitor places it within a promising class of anti-inflammatory agents. The inhibition of the kallikrein-kinin system represents a targeted approach to mitigating inflammation and pain. The preclinical data available for other kallikrein inhibitors demonstrate the potential of this mechanism in various inflammatory models.

For the advancement of this compound or any novel kallikrein inhibitor, future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting a battery of in vitro and in vivo studies to fully characterize the compound's potency, selectivity, efficacy, and safety profile.

-

Translational Studies: Investigating the effects of the inhibitor in more complex, chronic models of inflammatory diseases that more closely mimic human conditions.

-

Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to establish the safety and efficacy of the compound in human inflammatory conditions.

This technical guide provides a foundational understanding of the therapeutic rationale for using kallikrein inhibitors in inflammatory diseases. As more research becomes available, a more detailed picture of the potential of specific agents like this compound will emerge.

References

Preclinical Studies of Plasma Kallikrein Inhibitors: A Technical Guide Focused on Berotralstat

Disclaimer: Extensive searches for preclinical data on Irucalantide yielded minimal specific information, with sources only identifying it as a kallikrein inhibitor without providing substantive experimental results. To fulfill the user's request for an in-depth technical guide on a compound with this mechanism of action, this document will focus on the preclinical studies of Berotralstat (formerly BCX7353) , a well-characterized and approved oral plasma kallikrein inhibitor for the prophylactic treatment of hereditary angioedema (HAE).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical data, experimental methodologies, and key signaling pathways related to Berotralstat.

Introduction to Berotralstat and its Mechanism of Action

Berotralstat is a potent and selective, orally bioavailable small-molecule inhibitor of plasma kallikrein.[1][2] In hereditary angioedema (HAE), a deficiency or dysfunction of the C1-inhibitor leads to unregulated plasma kallikrein activity. This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of HAE attacks.[3][4][5] Berotralstat acts by binding to plasma kallikrein and inhibiting its proteolytic activity, thereby controlling the excessive production of bradykinin.[4]

Signaling Pathway of the Kallikrein-Kinin System and Inhibition by Berotralstat

Caption: Inhibition of the Kallikrein-Kinin System by Berotralstat.

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the potency, selectivity, and mechanism of action of Berotralstat.

Data Presentation: In Vitro Activity of Berotralstat

| Parameter | Value | Assay System | Reference |

| Potency | |||

| EC50 | 1.14 nM to 11.1 nM | Kallikrein inhibition in activated human plasma | [6] |

| Selectivity | Highly selective for plasma kallikrein over other serine proteases | Not specified | [2] |

| Effect | Suppressed bradykinin production | Human Umbilical Vein Endothelial Cells (HUVEC) system | [3] |

| Inhibited proliferation and migration of glioblastoma cells | In vitro cell culture | [7] |

Experimental Protocols

Plasma Kallikrein Inhibition Assay:

A key in vitro experiment to determine the potency of Berotralstat is the plasma kallikrein inhibition assay. While specific proprietary details are not fully disclosed in the public domain, a general methodology can be described.

Objective: To measure the concentration of Berotralstat required to inhibit 50% of plasma kallikrein activity (EC50) in human plasma.

Methodology:

-

Plasma Collection: Human plasma is obtained from healthy donors or HAE patients.

-

Activation of Kallikrein: The contact activation system is stimulated, for example, by using ellagic acid, to convert prekallikrein to active plasma kallikrein.[6]

-

Incubation with Inhibitor: A range of concentrations of Berotralstat are incubated with the activated plasma.

-

Substrate Addition: A specific fluorogenic substrate for plasma kallikrein is added to the mixture.

-

Measurement: The enzymatic activity is measured by detecting the fluorescence generated from the cleavage of the substrate over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is calculated for each Berotralstat concentration. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the Berotralstat concentration and fitting the data to a dose-response curve.

Caption: Generalized workflow for an in vitro plasma kallikrein inhibition assay.

In Vivo Studies

Animal models were essential for evaluating the efficacy, pharmacokinetics, and safety of Berotralstat prior to human clinical trials.

Data Presentation: In Vivo Efficacy and Pharmacokinetics of Berotralstat

| Species | Model/Study Type | Key Findings | Reference |

| Efficacy | |||

| Mouse | F12+/+ or F12-/- models | Berotralstat (8 µM, single dose) inhibited plasma kallikrein activity and reduced contact pathway-initiated thrombin generation. | [7] |

| Pharmacokinetics | |||

| Rat | Oral administration | Oral fraction absorbed exceeded 25%. | [8] |

| Rat | Pre- and postnatal development | Berotralstat concentrations in fetal blood were approximately 5-11% of maternal blood. | [9] |

| Rat | Chronic oral toxicity (up to 6 months) | Bioaccumulation of Berotralstat was observed. | [10] |

| Monkey | Chronic oral toxicity (up to 9 months) | No apparent bioaccumulation of Berotralstat was observed. | [10] |

Experimental Protocols

Hereditary Angioedema Animal Models:

While specific HAE animal model studies with Berotralstat are not detailed in the provided search results, a general approach for evaluating a kallikrein inhibitor in such models would involve the following:

Objective: To assess the ability of Berotralstat to prevent or reduce angioedema-like symptoms in a relevant animal model.

Methodology:

-

Animal Model: Utilize a relevant animal model for HAE. This could include genetically modified animals with C1-inhibitor deficiency or models where HAE-like symptoms are induced.

-

Drug Administration: Administer Berotralstat orally to the animals at various doses and for a specified duration. A control group would receive a placebo.

-

Induction of Angioedema: In some models, an attack may need to be triggered, for example, through trauma or injection of a substance that activates the kallikrein-kinin system.

-

Efficacy Assessment: The primary endpoint would be the reduction in the frequency and severity of swelling attacks. This can be measured by visual scoring of edema, changes in paw volume, or other relevant physiological parameters.

-

Pharmacodynamic Assessment: Blood samples can be collected to measure the inhibition of plasma kallikrein activity ex vivo, correlating it with the observed efficacy.

Caption: Logical flow of an in vivo efficacy study for an HAE therapeutic.

Toxicology Studies

A comprehensive toxicology program was conducted to support the safety of Berotralstat.

Data Presentation: Summary of Toxicology Findings

| Study Type | Species | Duration | Key Findings | Reference |

| General Toxicity | Rat | Up to 6 months | Target organs of toxicity were the kidney, liver, intestine, lungs, and pituitary gland. Toxicity was dose and duration-dependent. | [10] |

| General Toxicity | Monkey | Up to 9 months | Target organs of toxicity were the kidney, liver, intestine, lungs, and pituitary gland. Toxicity was dose and duration-dependent. | [10] |

| Genetic Toxicity | Standard battery | Not specified | No safety signal of concern identified. | [10] |

| Carcinogenicity | 2-year bioassay and transgenic mouse model | 2 years | No risk of carcinogenicity in humans was found. | [10][11] |

| Reproductive and Developmental Toxicity | Rat and Rabbit | During organogenesis | No evidence of structural alterations at doses up to approximately 10 and 2 times the maximum recommended human daily dose, respectively. | [4] |

Experimental Protocols

Chronic Oral Toxicity Studies:

Objective: To evaluate the potential adverse effects of long-term oral administration of Berotralstat.

Methodology:

-

Species Selection: Two species, typically a rodent (rat) and a non-rodent (monkey), are used.

-

Dose Selection: A range of doses, including a high dose expected to produce some toxicity, a low dose with no expected effects, and an intermediate dose, are selected based on results from shorter-term studies. A control group receives the vehicle only.

-

Administration: Berotralstat is administered orally on a daily basis for an extended period (e.g., 6 months in rats, 9 months in monkeys).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are regularly recorded.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.

-

Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

-

Toxicokinetic Analysis: Blood samples are taken at various time points to determine the systemic exposure to Berotralstat and its metabolites.

Conclusion

The preclinical studies of Berotralstat have demonstrated its potent and selective inhibition of plasma kallikrein, leading to the suppression of bradykinin production. In vitro and in vivo models have supported its mechanism of action and provided the basis for its clinical development for the prophylactic treatment of hereditary angioedema. A comprehensive toxicology program has established a safety profile that, along with the efficacy data, has led to its approval for clinical use. While specific data for this compound remains limited, the preclinical development path of Berotralstat serves as a thorough example of the scientific investigation required for this class of drugs.

References

- 1. A review of oral kallikrein inhibitor berotralstat for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Frontiers | Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BioCryst Advances Second Generation Oral Plasma Kallikrein Inhibitors for Hereditary Angioedema into Preclinical Development | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Irucalantide and Diabetic Macular Edema: An In-depth Technical Review of an Unexplored Therapeutic Avenue

A comprehensive review of available scientific literature and clinical trial data reveals no direct research, preclinical studies, or clinical trials investigating the use of Irucalantide for the treatment of diabetic macular edema (DME). While the theoretical rationale for its use exists within the context of the kallikrein-kinin system's role in retinal vascular permeability, this compound itself has not been a subject of published research in this specific indication.

This technical guide will, therefore, pivot to a broader discussion of the plasma kallikrein-kinin system (KKS) as a therapeutic target in DME, and review the available data for other plasma kallikrein inhibitors that have been investigated for this condition. This information is intended for researchers, scientists, and drug development professionals interested in novel mechanisms of action for DME beyond the current standard of care.

The Kallikrein-Kinin System: A Key Player in Diabetic Macular Edema Pathophysiology

Diabetic macular edema, a leading cause of vision loss in diabetic patients, is characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid leakage into the macula. While vascular endothelial growth factor (VEGF) has been a primary target for DME therapies, a significant number of patients show an incomplete response to anti-VEGF treatments, suggesting the involvement of other pathogenic pathways.[1]

The plasma kallikrein-kinin system (KKS) has emerged as a crucial VEGF-independent pathway contributing to the pathology of DME.[1] The KKS is a proteolytic cascade that, upon activation, leads to the production of bradykinin, a potent vasodilator and inflammatory mediator.

Key components and steps in this pathway relevant to DME include:

-

Activation of Plasma Prekallikrein: In the diabetic retina, altered conditions can lead to the conversion of inactive plasma prekallikrein to its active form, plasma kallikrein (PKal).

-

Bradykinin Production: PKal cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.

-

Bradykinin Receptor Activation: Bradykinin binds to its receptors (B1 and B2) on retinal vascular endothelial cells.

-

Increased Vascular Permeability: Activation of bradykinin receptors triggers a signaling cascade that disrupts tight junctions between endothelial cells, leading to increased vascular permeability and fluid leakage into the retinal tissue.[2][3]

Studies have shown that levels of plasma kallikrein are elevated in the vitreous of patients with DME.[1] Furthermore, preclinical studies in diabetic animal models have demonstrated that inhibition of the KKS can reduce retinal vascular permeability and retinal thickening.[2][3]

Visualizing the Kallikrein-Kinin System Pathway in DME

The following diagram illustrates the proposed signaling pathway of the kallikrein-kinin system in the context of diabetic macular edema.

Caption: The Kallikrein-Kinin System pathway leading to increased vascular permeability in DME.

Plasma Kallikrein Inhibitors in Development for DME

Given the role of the KKS in DME, inhibiting plasma kallikrein is a rational therapeutic strategy. While research on this compound for this indication is absent, other PKal inhibitors have been investigated.

One such example is THR-149 , a bicyclic peptide inhibitor of plasma kallikrein.[2]

Preclinical Evidence for THR-149

A preclinical study in a diabetic rat model investigated the effect of THR-149 on retinal thickening.[2]

Experimental Protocol:

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Treatment Groups:

-

Vehicle (control)

-

THR-149 (single intravitreal injection of 12.5 µ g/eye )

-

THR-149 (repeated intravitreal injections)

-

VEGF-Trap (positive control, repeated administrations)

-

-

Primary Endpoint: Change in retinal thickness measured by spectral-domain optical coherence tomography (SD-OCT).

-

Secondary Endpoints: Assessment of inflammatory markers (e.g., IL-6).

Quantitative Data from Preclinical Study:

| Treatment Group | Change in Retinal Thickness (µm) vs. Vehicle | Statistical Significance (p-value) |

| THR-149 (single dose) | No significant decrease | p = 0.30 |

| THR-149 (repeated doses) | -50 ± 12 | p < 0.05 |

| VEGF-Trap (repeated doses) | -42 ± 4.9 | p < 0.001 |

| Data adapted from a study on a diabetic rat model.[2] |

The results indicated that repeated administration of THR-149 significantly reduced retinal thickening in this diabetic rat model, supporting the potential of plasma kallikrein inhibition as a therapeutic approach for DME.[2] The study also found that THR-149 administration decreased diabetes-induced retinal levels of IL-6, suggesting an anti-inflammatory mechanism of action.[2]

Experimental Workflow for Preclinical Evaluation of a Plasma Kallikrein Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel plasma kallikrein inhibitor for diabetic macular edema.

Caption: A generalized workflow for the preclinical evaluation of a plasma kallikrein inhibitor for DME.

Conclusion and Future Directions

The kallikrein-kinin system represents a promising, VEGF-independent target for the treatment of diabetic macular edema. While the specific role of this compound in this indication remains uninvestigated, preclinical data for other plasma kallikrein inhibitors like THR-149 provide a strong rationale for further exploration of this drug class.

Future research should focus on:

-

Directly investigating this compound in preclinical models of DME: To determine its efficacy and mechanism of action in reducing retinal vascular permeability and inflammation.

-

Conducting well-designed clinical trials: To evaluate the safety and efficacy of promising plasma kallikrein inhibitors in patients with DME, particularly those who are refractory to anti-VEGF therapy.

-

Identifying biomarkers: To predict which patients are most likely to respond to KKS-targeted therapies.

A deeper understanding of the interplay between the KKS and other pathways involved in DME will be critical for the development of novel and more effective combination therapies for this sight-threatening disease.

References

The Pharmacodynamics of Irucalantide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irucalantide is a novel, potent, and selective bicyclic peptide inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a potent vasodilator and mediator of inflammation and vascular permeability. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of the Kallikrein-Kinin System

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. The subsequent reduction in bradykinin levels leads to a decrease in the activation of bradykinin B2 receptors, ultimately mitigating inflammatory responses, reducing vascular permeability, and alleviating edema.

Signaling Pathway of this compound's Action

Caption: Signaling pathway illustrating this compound's inhibition of plasma kallikrein.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound and its analogues, such as THR-149, has been characterized through a series of in vitro and in vivo studies. The data presented below summarizes the key findings.

| Parameter | Value | Species | Assay/Model | Reference |

| Inhibition Constant (Ki) | 0.22 nM | Human | Plasma Kallikrein Inhibition Assay | [1] |

| Inhibition of Bradykinin Release | Effective blockade | In vitro | Vitreous humor analysis | [2] |

| Reduction in Retinal Thickening | ~50 µm reduction | Rat | Diabetic Retinopathy Model | [3] |

| Reduction in Retinal Vascular Leakage | Significant reduction | Rat | Diabetic Retinopathy Model | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Plasma Kallikrein Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate linked to a fluorescent reporter)

-

This compound (or test compound) at various concentrations

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate, black

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well microplate, add a fixed concentration of human plasma kallikrein to each well.

-

Add the serially diluted this compound or vehicle control to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo Rat Paw Edema Model

Objective: To evaluate the anti-inflammatory and anti-edematous effects of this compound in an acute in vivo model of inflammation.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound (or test compound) at various doses

-

Vehicle control (e.g., saline)

-

Parenteral administration supplies (e.g., syringes, needles)

-

Plethysmometer for measuring paw volume

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Administer this compound or vehicle control to the rats via a suitable route (e.g., subcutaneous or intravenous injection) at a specified time before the inflammatory challenge.

-

At time zero, induce inflammation by injecting a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[5][6]

-

Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the measured paw volume.

-

Compare the extent of paw edema in the this compound-treated groups to the vehicle-treated control group.

-

Calculate the percentage of inhibition of edema for each dose of this compound.

In Vivo Diabetic Retinopathy Model and Retinal Permeability Measurement

Objective: To assess the effect of this compound on retinal vascular permeability in a diabetic rat model.

Materials:

-

Male Brown Norway rats (or other suitable strain)

-

Streptozotocin (STZ) for inducing diabetes

-

Citrate buffer for STZ preparation

-

This compound (or test compound) for intravitreal injection

-

Vehicle control

-

Sodium fluorescein or fluorescein isothiocyanate (FITC)-labeled dextran for assessing vascular permeability

-

Fundus camera or other retinal imaging system

-

Anesthesia for animal procedures

Procedure:

-

Induce diabetes in the rats by a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.

-

After a specified duration of diabetes to allow for the development of retinopathy features (e.g., 4 weeks), administer this compound or vehicle control via intravitreal injection into one eye of each diabetic rat. The contralateral eye can serve as an internal control.

-

To measure retinal vascular permeability, intravenously inject a fluorescent tracer such as sodium fluorescein or FITC-dextran.[7][8]

-

Perform fundus fluorescein angiography at various time points after tracer injection to visualize and quantify the leakage of the fluorescent tracer from the retinal vessels into the surrounding tissue.

-

Analyze the captured images to determine the extent of vascular permeability. This can be quantified by measuring the fluorescence intensity in the retinal interstitium over time.

-

Compare the retinal vascular permeability in the this compound-treated eyes to the vehicle-treated eyes in the diabetic rats.

Experimental Workflows

In Vitro Inhibition Assay Workflow

Caption: Workflow for the in vitro plasma kallikrein inhibition assay.

In Vivo Vascular Permeability (Rat Paw Edema) Workflow

Caption: Workflow for the in vivo rat paw edema model.

Conclusion

This compound is a highly potent and selective inhibitor of plasma kallikrein with demonstrated efficacy in preclinical models of inflammation and vascular permeability. Its mechanism of action, centered on the inhibition of bradykinin production, positions it as a promising therapeutic agent for conditions characterized by excessive kallikrein-kinin system activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this compound and related compounds.

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. Non-invasive measurement of retinal permeability in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Irucalantide's Attenuation of Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irucalantide, a potent and specific inhibitor of plasma kallikrein, demonstrates significant efficacy in mitigating vascular permeability. By targeting the initial enzymatic step in the bradykinin production cascade, this compound effectively prevents the generation of this potent vasoactive peptide. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, its impact on vascular permeability, and the experimental methodologies used to characterize these effects. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Kallikrein-Kinin System and Vascular Permeability

The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation.[1] A key effector of this system is bradykinin, a nonapeptide that exerts potent effects on the vasculature, most notably an increase in vascular permeability.[2] In pathological conditions such as hereditary angioedema (HAE), dysregulation of this system leads to excessive bradykinin production, resulting in recurrent and debilitating episodes of tissue swelling.[3]

Bradykinin increases vascular permeability by binding to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the destabilization of endothelial cell junctions and subsequent leakage of plasma into the surrounding tissues.[4][5] This process is central to the pathophysiology of various inflammatory and edematous conditions.

This compound: Mechanism of Action

This compound (formerly known as DX-88) is a recombinant Kunitz domain-derived protein that acts as a potent and specific inhibitor of plasma kallikrein.[2] Plasma kallikrein is the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[6] By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, thereby preventing its downstream effects on vascular permeability.[2]

Quantitative Data on the Effect of this compound on Vascular Permeability

Preclinical studies have provided quantitative evidence of this compound's ability to reduce vascular permeability. A key study utilized a mouse model of hereditary angioedema (C1 inhibitor-deficient mice), which exhibits chronically increased vascular permeability.

| Experimental Model | Treatment | Assay | Endpoint | Result | Citation |

| C1 Inhibitor-deficient mice | This compound (DX-88) | Evans Blue Dye Permeability Assay | Extravasated Evans Blue (µg/mg tissue) | Reversed the increased vascular permeability observed in deficient mice. | [2] |

Further detailed quantitative data from direct bradykinin-challenge studies in the public domain are limited. The data presented reflects the established in vivo efficacy of this compound in a relevant disease model characterized by bradykinin-mediated vascular hyperpermeability.

Signaling Pathways

The signaling pathway leading from plasma kallikrein activation to increased vascular permeability is a critical area of study. This compound's intervention at the apex of this cascade is depicted in the following diagrams.

References

- 1. Increased Vascular Permeability in the Bone Marrow Microenvironment Contributes to Disease Progression and Drug Response in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of bradykinin-induced microvascular leakage of FITC-dextran in rat cremaster muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

Irucalantide's Molecular Dance: A Technical Deep Dive into its Interaction with Plasma Kallikrein

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions of Irucalantide, a potent and selective bicyclic peptide inhibitor of human plasma kallikrein (PKal). The following sections detail the quantitative binding affinities, the intricate signaling pathway it modulates, and the precise experimental protocols used to elucidate these interactions, offering a vital resource for professionals in the field of drug discovery and development.

Quantitative Analysis of this compound's Interaction with Plasma Kallikrein

This compound exhibits a high affinity for its target, plasma kallikrein. The inhibitory potency of this compound and its analogs has been determined through rigorous biochemical assays. The key quantitative data are summarized in the table below, providing a clear comparison of their binding characteristics.

| Compound | Target | Inhibition Constant (Ki) [nM] | Assay Method | Reference |

| This compound | Human Plasma Kallikrein | 0.40 ± 0.04 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |

| BCP10 | Human Plasma Kallikrein | 2.3 ± 2.7 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |

| BCP10 | Rat Plasma Kallikrein | 0.40 ± 0.24 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |

The Plasma Kallikrein-Kinin System: this compound's Therapeutic Target

This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the plasma kallikrein-kinin system (KKS). This system plays a crucial role in inflammation, vasodilation, and pain signaling. In pathological conditions such as Hereditary Angioedema (HAE), dysregulation of the KKS leads to excessive production of bradykinin, a potent vasodilator that causes localized swelling. By blocking the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating the inflammatory cascade.

Detailed Experimental Protocols

The following sections provide the methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Enzymatic Inhibition Assay for Plasma Kallikrein

This assay quantifies the inhibitory potency of this compound on human plasma kallikrein.

Materials:

-

Human plasma kallikrein (PKal)

-

Fluorogenic substrate: H-Pro-Phe-Arg-AMC (or similar)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA)

-

This compound (or test compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-